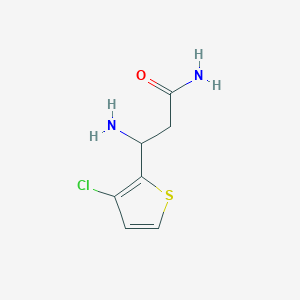
Gnetupendin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnetupendin A is a stilbenoid compound isolated from the lianas of Gnetum pendulum, a plant species belonging to the Gnetaceae family . Stilbenoids are a type of natural phenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gnetupendin A involves the isolation of the compound from the lianas of Gnetum pendulum. The isolation process typically includes extraction with organic solvents followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.
Industrial Production Methods
Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Gnetum pendulum. Further research and development are needed to explore potential synthetic or biotechnological production methods.
化学反应分析
Types of Reactions
Gnetupendin A, like other stilbenoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in the reactions of stilbenoids like this compound include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrostilbenes.
科学研究应用
作用机制
The mechanism of action of Gnetupendin A involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Antiviral activity: The compound inhibits viral replication by targeting viral enzymes and proteins.
相似化合物的比较
Gnetupendin A is part of a broader class of stilbenoids, which includes compounds such as:
Resveratrol: Known for its antioxidant and anticancer properties, resveratrol is found in grapes and red wine.
Piceatannol: A derivative of resveratrol, piceatannol has similar biological activities and is found in various plants.
Pterostilbene: Another resveratrol derivative, pterostilbene is known for its antioxidant and anti-inflammatory effects.
Uniqueness of this compound
This compound stands out due to its unique structural features and specific biological activities. Unlike resveratrol and its derivatives, this compound is primarily isolated from Gnetum pendulum and exhibits distinct antiviral properties .
属性
分子式 |
C22H20O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H20O5/c1-27-22-11-15(5-9-20(22)25)2-6-16-12-18(24)13-21(26)19(16)10-14-3-7-17(23)8-4-14/h2-9,11-13,23-26H,10H2,1H3/b6-2+ |
InChI 键 |
VFHNCULLCMIZKI-QHHAFSJGSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


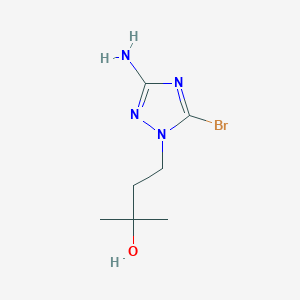
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
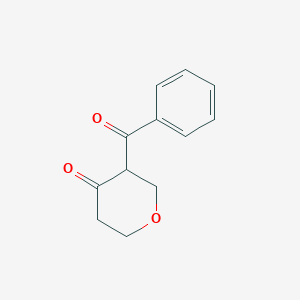
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
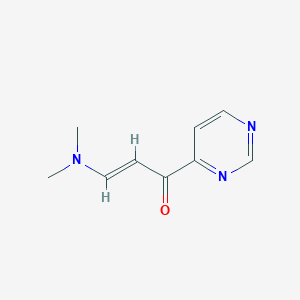
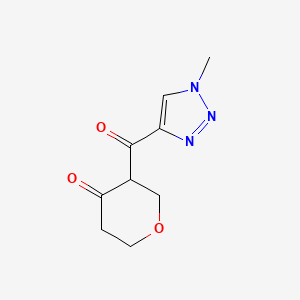
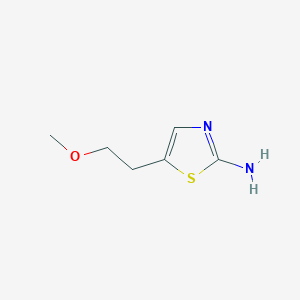
![2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
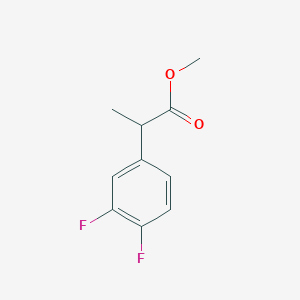

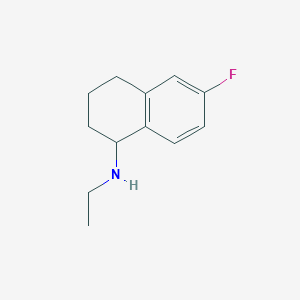
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)
